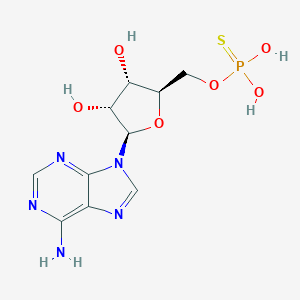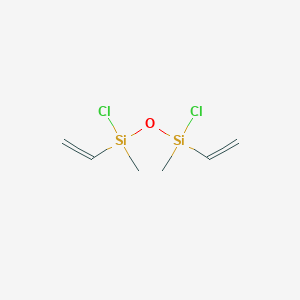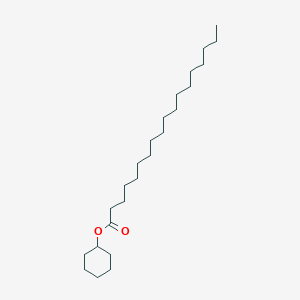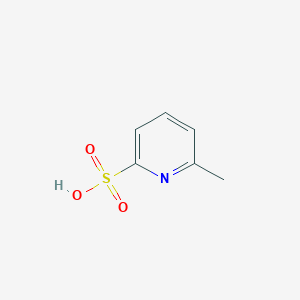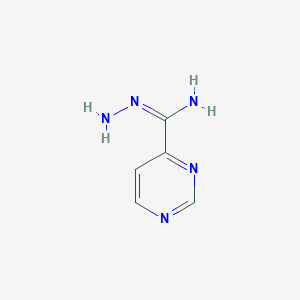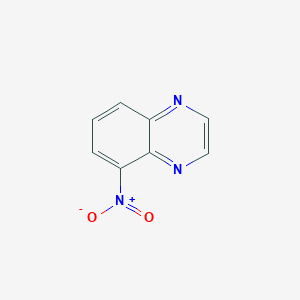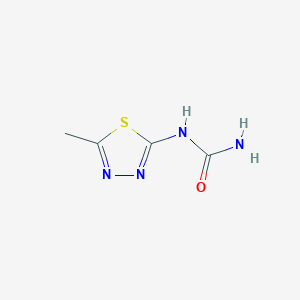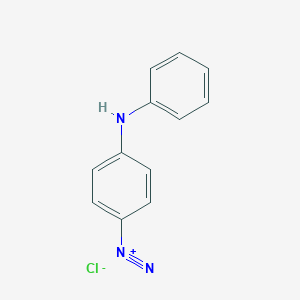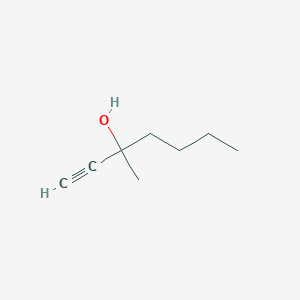
3-Metilhept-1-in-3-ol
Descripción general
Descripción
3-Methylhept-1-yn-3-ol: is an organic compound with the molecular formula C8H14O . It is a propargylic alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a carbon-carbon triple bond. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications.
Aplicaciones Científicas De Investigación
Chemistry:
- 3-Methylhept-1-yn-3-ol is used as a building block in organic synthesis, particularly in the formation of complex molecules through sequential Claisen and Cope rearrangements .
Biology and Medicine:
- The compound’s derivatives may have potential applications in medicinal chemistry, although specific biological activities are not well-documented.
Industry:
Mecanismo De Acción
Target of Action
It’s known that this compound can form complexes with certain transition metals like dicobalt .
Mode of Action
The mode of action of 3-Methylhept-1-yn-3-ol involves its interaction with dicobalt hexacarbonyl. This interaction leads to the formation of a complex that can undergo intramolecular cyclization . This cyclization process is a key step in the compound’s mode of action .
Biochemical Pathways
The cyclization of the dicobalt hexacarbonyl complex of 3-Methylhept-1-yn-3-ol results in the formation of 3-oxabicyclo[3.3.0]octenes . This pathway is preferred over the competitive formation of carbobicyclo[3.3.0]octenes
Pharmacokinetics
For instance, the Log Kow (Octanol-Water Partition Coefficient) is estimated to be 1.79 , which can influence the compound’s bioavailability and distribution in the body.
Result of Action
The cyclization of the dicobalt hexacarbonyl complex of 3-Methylhept-1-yn-3-ol leads to the formation of 3-oxabicyclo[3.3.0]octenes . This suggests that the compound may play a role in the synthesis of bicyclic structures, which are common in many natural products and pharmaceuticals .
Action Environment
The action of 3-Methylhept-1-yn-3-ol can be influenced by various environmental factors. For example, the cyclization process is performed on the surfaces of chromatographic adsorbents . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Allylacetone Route: One common method for synthesizing 3-Methylhept-1-yn-3-ol involves the reaction of allylacetone with appropriate reagents to introduce the triple bond and hydroxyl group.
Dicobalt Hexacarbonyl Complex: Another method involves the cyclization of the dicobalt hexacarbonyl complex of 3-methylhept-6-en-1-yn-3-ol.
Industrial Production Methods:
- Industrial production of 3-Methylhept-1-yn-3-ol may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Methylhept-1-yn-3-ol can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the triple bond.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substituting the hydroxyl group.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the reagent used.
Comparación Con Compuestos Similares
3-Methyl-6-hepten-1-yn-3-ol: Similar in structure but with a double bond in the chain.
2-Methylhept-6-en-3-yn-2-ol: Another propargylic alcohol with a different substitution pattern.
Uniqueness:
- 3-Methylhept-1-yn-3-ol is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it valuable in certain synthetic applications. Its ability to undergo sequential Claisen and Cope rearrangements is particularly noteworthy .
Propiedades
IUPAC Name |
3-methylhept-1-yn-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-4-6-7-8(3,9)5-2/h2,9H,4,6-7H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKXRZKMAVADSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398181 | |
| Record name | 3-methylhept-1-yn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17356-17-1 | |
| Record name | 3-methylhept-1-yn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


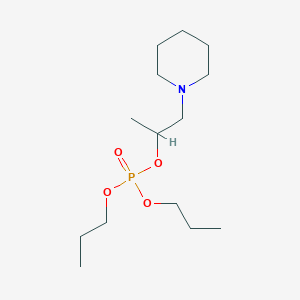

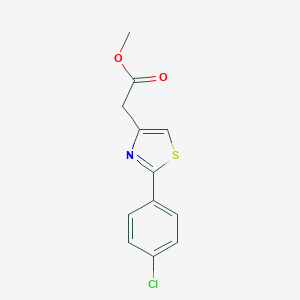
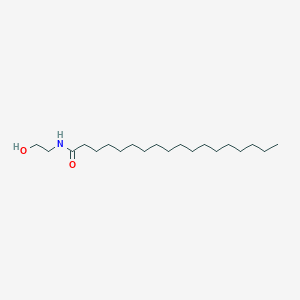
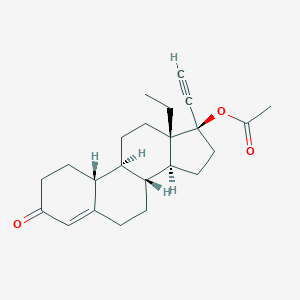
![1,4-Dimethylbenzo[a]pyrene](/img/structure/B91590.png)
